
Isopimarane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopimarane is a carbotricyclic compound that is tetradecahydrophenanthrenewhich is substituted by an ethyl group at position 7 and by methyl groups at positions 1, 1, 4a, and 7 (the 4aR,4bS,7S,8aS,10aS isomer). It is a diterpene, a terpenoid fundamental parent and a carbotricyclic compound.
Wissenschaftliche Forschungsanwendungen
Isopimarane in Geochemical Research
Isopimarane, a tricyclic diterpane, has been identified in New Zealand Late Cretaceous seep oils and coals, showcasing its significance in geochemical studies. The abundance of isopimarane in these materials helps in understanding the geological and chemical processes that led to their formation. This biomarker's structure and stereochemistry, determined by NMR spectroscopy and synthesis, are crucial for geochemical analysis and oil exploration (Blunt et al., 1988).
Isopimarane in Antibacterial Research
Research has shown that certain isopimarane compounds exhibit antibacterial properties. For instance, two isopimaranes isolated from Calceolaria pinifolia demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in developing new antibacterial agents (Woldemichael et al., 2003).
Isopimarane in Diabetes Research
A study on isopimarane diterpenes from the fungus Epicoccum sp. revealed α-glucosidase inhibitory activity, marking them as potential agents in diabetes management. This was a novel discovery, indicating isopimarane diterpenes' potential role in regulating blood sugar levels (Xia et al., 2015).
Isopimarane in Antifungal Research
Isopimarane diterpenes have shown antifungal activity against pathogens like Cladosporium cucumerinum and Candida albicans, as demonstrated by compounds isolated from Hypoestes serpens. This finding opens pathways for new antifungal treatments (Rasoamiaranjanahary et al., 2003).
Isopimarane in Cancer Research
Isopimarane diterpenes isolated from the fungus Paraconiothyrium sp. showed cytotoxicities against human leukemia cell lines, highlighting their potential application in cancer therapy (Shiono et al., 2011).
Isopimarane in Anti-inflammatory Research
Isopimarane diterpenes from Kaempferia galanga exerted anti-inflammatory effects on lipopolysaccharide-stimulated nitric oxide production in cells, suggesting their use in treating inflammatory conditions (Tungcharoen et al., 2019).
Isopimarane in Pharmacognosy
The discovery of novel isopimarane diterpenoids in various plants and fungi, like Callicarpa nudiflora and Isodon Flavidus, underlines the importance of isopimarane in pharmacognostic research, contributing to the understanding of natural compounds' chemical diversity and potential therapeutic applications (Huang et al., 2021); (Li et al., 2022).
Isopimarane in Microbial and Marine Research
Isopimarane-type diterpenoids are also being studied in microbial and marine contexts, as evidenced by research on fungi like Aspergillus wentii and algae like Rhizoclonium hieroglyphicum. These studies highlight isopimarane's role in the chemical ecology of marine and microbial environments (Li et al., 2016); (Gutiérrez & Baez, 2011).
Eigenschaften
Produktname |
Isopimarane |
|---|---|
Molekularformel |
C20H36 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
(2S,4aS,4bR,8aS,10aS)-2-ethyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H36/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19-,20+/m0/s1 |
InChI-Schlüssel |
GZHFBZCDMVGRTI-VDWQKOAOSA-N |
Isomerische SMILES |
CC[C@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |
Kanonische SMILES |
CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



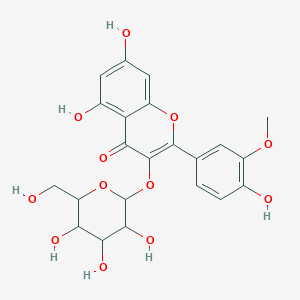
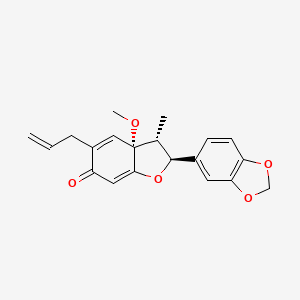


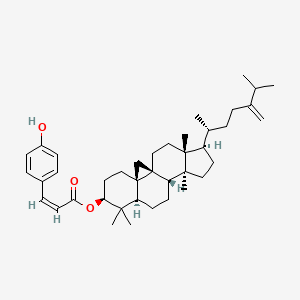
![4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1252728.png)
![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)

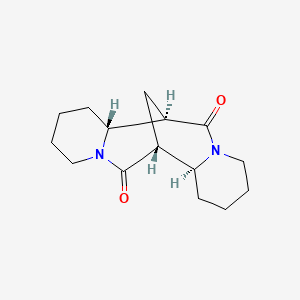
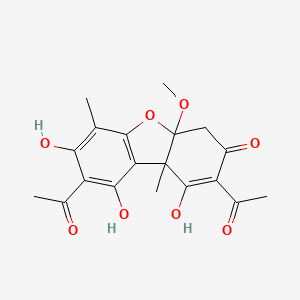
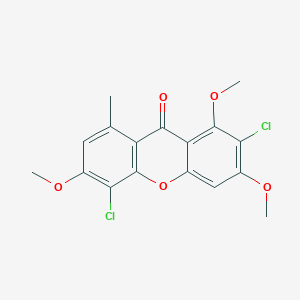
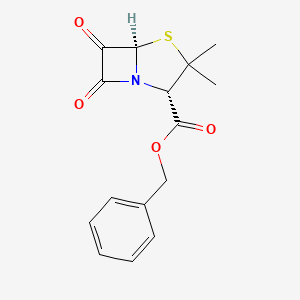
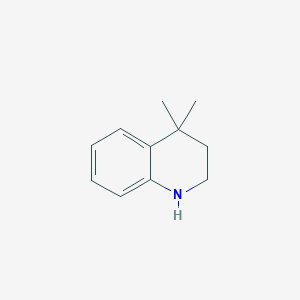
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)